Enantiomeric Excess: Sharpless Asymmetric Dihydroxylation Delivers 94% ee for the Iodo-Intermediate, a Defining Purity Benchmark
The synthesis of CAS 174092-79-6 is the direct result of a Sharpless asymmetric dihydroxylation and subsequent iododesilylation sequence that installs the critical (S)-stereocenter with exceptionally high enantiomeric excess (ee). The published protocol consistently achieves a 94% ee for the iodo-intermediate [1]. This level of enantiopurity is non-trivial for this complex scaffold. Attempts to replace this intermediate with a des-iodo analog prepared by other methods (e.g., classical resolution) typically deliver significantly lower ee values (<80%) or require expensive chiral chromatography, with no report of a competing route matching this benchmark for the identical iodo-scaffold [2].
| Evidence Dimension | Enantiomeric Excess (ee) of the Pre-Assembled D/E-Ring Fragment |
|---|---|
| Target Compound Data | 94% ee |
| Comparator Or Baseline | Des-iodo analog ('key intermediate' core without iodine) prepared by classical resolution: typically <80% ee |
| Quantified Difference | +14 percentage points (at least) |
| Conditions | Enantioselective synthesis following Sharpless asymmetric dihydroxylation of achiral enol ether 17, oxidation, and iododesilylation; ee determined by chiral HPLC analysis as reported in Chem. Eur. J. 1998 [1]. |
Why This Matters
Procuring this iodo-intermediate guarantees a minimum 94% ee, directly translating to the optical purity required for the final API; a substitute intermediate with lower ee inevitably compromises the diastereomeric purity of the final camptothecin analog, requiring additional, costly purification steps.
- [1] Josien, H.; Ko, S. B.; Bom, D.; Curran, D. P. A General Synthetic Approach to the (20S)-Camptothecin Family of Antitumor Agents by a Regiocontrolled Cascade Radical Cyclization of Aryl Isonitriles. Chem. Eur. J. 1998, 4 (1), 67–83. View Source
- [2] Curran, D. P.; Josien, H.; Ko, S. B. Intermediates in the synthesis of camptothecin and related compounds and synthesis thereof. U.S. Patent 6,620,937, September 16, 2003. View Source
